

An In-depth Technical Guide to 6-(Cyanomethyl)nicotinonitrile (CAS 1000516-33-5)

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Compound of Interest

Compound Name: 6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **6-(Cyanomethyl)nicotinonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, and explores its synthesis, reactivity, and potential biological applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

6-(Cyanomethyl)nicotinonitrile, with the CAS number 1000516-33-5, possesses a molecular formula of $C_8H_5N_3$ and a molecular weight of approximately 143.15 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While experimental data on some of its physical properties remains limited in publicly accessible literature, predicted values provide initial guidance for laboratory handling and experimental design.

Property	Value	Source
Molecular Formula	C ₈ H ₅ N ₃	[1] [2] [3] [4]
Molecular Weight	143.1454 g/mol	[1]
	143.15 g/mol	[2] [3] [4]
CAS Number	1000516-33-5	[1] [2] [3] [4]
Predicted Density	1.19 ± 0.1 g/cm ³	[2]
Predicted Boiling Point	319.1 ± 32.0 °C	[2]
Synonyms	5-Cyano-2-pyridineacetonitrile	[1]
SMILES Code	N#CC1=CN=C(CC#N)C=C1	[5]

Note: The density and boiling point are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Spectroscopic Data

Detailed experimental spectroscopic data for **6-(Cyanomethyl)nicotinonitrile** is not readily available in the reviewed literature. However, based on the known spectral characteristics of related nicotinonitrile and cyanopyridine derivatives, the following key features can be anticipated:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2200-2240 cm⁻¹.[\[1\]](#)[\[6\]](#) Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C≡N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum would likely display signals corresponding to the protons on the pyridine ring and the methylene (-CH₂-) group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the two nitrile groups.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the two nitrile carbons, the carbons of the pyridine ring, and the methylene carbon. The chemical shifts of the nitrile carbons are typically found in the region of 110-125 ppm.[7][8]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (approximately 143 m/z).[9][10] Fragmentation patterns would likely involve the loss of HCN or cleavage of the cyanomethyl group.[9][10]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of **6-(Cyanomethyl)nicotinonitrile** (CAS 1000516-33-5) is not explicitly described in the available literature, general methods for the synthesis of nicotinonitrile derivatives can be adapted. A common approach involves the construction of the pyridine ring through multi-component reactions.[11][12]

One plausible synthetic strategy, based on established methodologies for similar compounds, could involve a one-pot condensation reaction.[11]



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A generalized workflow for the synthesis of nicotinonitrile derivatives.

A detailed experimental protocol for a related nicotinonitrile synthesis is provided for illustrative purposes. The synthesis of nicotinonitrile from nicotinamide using a dehydrating agent like phosphorus pentoxide is a well-established method.[13]

Experimental Protocol: Synthesis of Nicotinonitrile (Illustrative Example for a Related Compound)[13]

- Reactant Preparation: In a dry 1-liter round-bottom flask, combine 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
- Mixing: Stopper the flask and shake vigorously to ensure thorough mixing of the powders.
- Apparatus Setup: Connect the flask via a wide-bore tube to an 80-cm air condenser set up for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.
- Reaction: Reduce the pressure to 15-20 mm Hg and heat the mixture with a large, free flame. Heat vigorously until no more product distills over, or until the foam reaches the top of the flask (approximately 15-20 minutes).
- Work-up: Allow the apparatus to cool. Rinse the product from the condenser and connecting tube with ether. Combine the ether washings with the distillate.
- Purification: Distill the ether on a steam bath. Distill the remaining product at atmospheric pressure using an air condenser to yield nicotinonitrile.

Reactivity

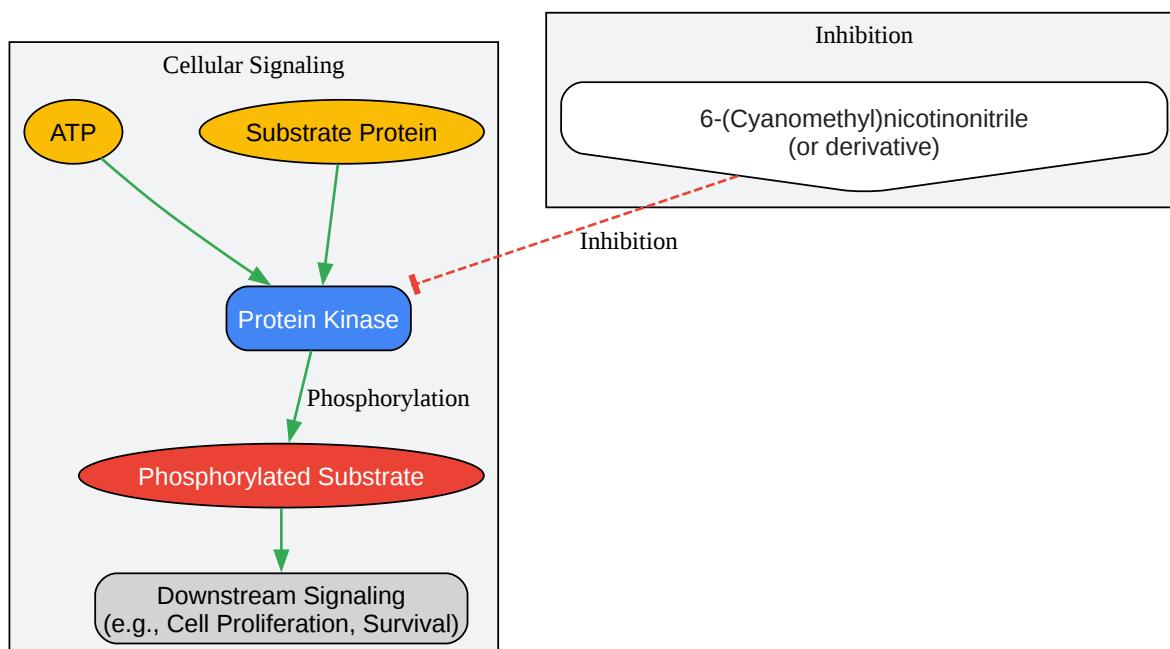
The reactivity of **6-(Cyanomethyl)nicotinonitrile** is dictated by the presence of the pyridine ring and the two nitrile groups.

- Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself is electron-deficient due to the electronegativity of the nitrogen and the electron-withdrawing nitrile groups, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrile groups.
- Nitrile Groups: The nitrile groups can undergo hydrolysis to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines. The methylene bridge of the cyanomethyl group possesses acidic protons and can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Biological Activity and Potential Applications in Drug Development

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14][15] Derivatives of nicotinonitrile have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15]

Anticancer Potential: A significant area of research for nicotinonitrile derivatives is in oncology. [16][17] Many compounds containing this scaffold have been investigated as kinase inhibitors. [18][19] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.



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Proposed mechanism of action for nicotinonitrile derivatives as kinase inhibitors.

Experimental Protocol: General Kinase Inhibition Assay (Illustrative)[20][21][22][23]

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

- Reagents and Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate
- ATP (often radiolabeled, e.g., [γ -³²P]ATP, or in a system with a coupled enzyme for detection)
- Assay buffer (containing Mg²⁺, DTT, etc.)
- Test compound (**6-(Cyanomethyl)nicotinonitrile** or its analog) dissolved in a suitable solvent (e.g., DMSO)
- Kinase inhibitor of known potency (positive control)
- Reaction plates (e.g., 96-well)
- Detection system (e.g., scintillation counter, spectrophotometer, or luminometer)

- Assay Procedure:

- Prepare serial dilutions of the test compound.
- In the wells of the reaction plate, add the assay buffer, the kinase, and the test compound (or vehicle control).
- Pre-incubate the mixture for a defined period to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding the substrate and ATP mixture.
- Allow the reaction to proceed for a specific time at a controlled temperature.
- Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

- Quantify the amount of phosphorylated substrate.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

6-(Cyanomethyl)nicotinonitrile is a molecule with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is not yet widely published, its structural features and the known biological activities of related nicotinonitrile derivatives strongly suggest its utility as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activity is warranted. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

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